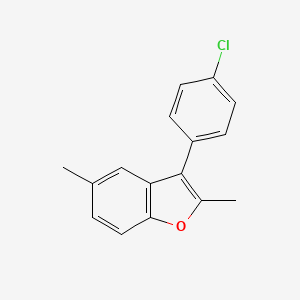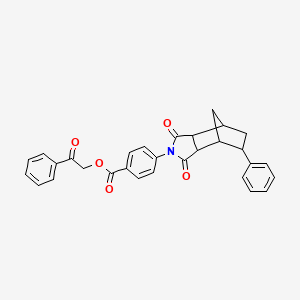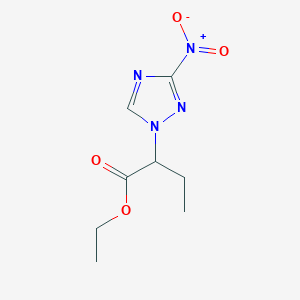![molecular formula C21H17N5O8S2 B12462637 N-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamothioyl)-3,5-dinitrobenzamide](/img/structure/B12462637.png)
N-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamothioyl)-3,5-dinitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dinitrobenzoyl)-3-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}thiourea is a complex organic compound that features a thiourea backbone substituted with a dinitrobenzoyl group and a methoxyphenylsulfamoyl group
準備方法
The synthesis of 1-(3,5-dinitrobenzoyl)-3-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}thiourea typically involves multiple steps:
Formation of the thiourea backbone: This can be achieved by reacting an isothiocyanate with an amine under mild conditions.
Introduction of the dinitrobenzoyl group: This step involves the acylation of the thiourea with 3,5-dinitrobenzoyl chloride in the presence of a base such as pyridine.
Attachment of the methoxyphenylsulfamoyl group: This can be done by reacting the intermediate with 4-methoxyphenylsulfonyl chloride in the presence of a base like triethylamine.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
1-(3,5-Dinitrobenzoyl)-3-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}thiourea can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro groups can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Alkoxides, amines.
Major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted products.
科学的研究の応用
1-(3,5-Dinitrobenzoyl)-3-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}thiourea has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
作用機序
The mechanism of action of 1-(3,5-dinitrobenzoyl)-3-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}thiourea involves its interaction with specific molecular targets. The dinitrobenzoyl group can participate in electron transfer reactions, while the methoxyphenylsulfamoyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
1-(3,5-Dinitrobenzoyl)-3-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}thiourea can be compared with similar compounds such as:
1-(3,5-Dinitrobenzoyl)-3-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}urea: This compound lacks the thiourea backbone, which can affect its reactivity and biological activity.
1-(3,5-Dinitrobenzoyl)-3-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}thiourea derivatives: Various derivatives can be synthesized by modifying the substituents on the thiourea backbone, leading to compounds with different properties and applications.
The uniqueness of 1-(3,5-dinitrobenzoyl)-3-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}thiourea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C21H17N5O8S2 |
|---|---|
分子量 |
531.5 g/mol |
IUPAC名 |
N-[[4-[(4-methoxyphenyl)sulfamoyl]phenyl]carbamothioyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C21H17N5O8S2/c1-34-18-6-2-15(3-7-18)24-36(32,33)19-8-4-14(5-9-19)22-21(35)23-20(27)13-10-16(25(28)29)12-17(11-13)26(30)31/h2-12,24H,1H3,(H2,22,23,27,35) |
InChIキー |
FTHKGHUHDABXSF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2,5-dimethoxyphenyl)methylideneamino]-2-methoxy-4-methylbenzamide](/img/structure/B12462554.png)
![4-({2-[(2-chlorophenyl)carbonyl]hydrazinyl}carbonyl)-N-phenyl-1H-imidazole-5-carboxamide](/img/structure/B12462569.png)

![5-bromo-2-chloro-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B12462583.png)


![2-{[4-(2,4-Dichlorophenoxy)phenyl]carbamoyl}benzoic acid](/img/structure/B12462603.png)
![N-[4-(acetylamino)phenyl]-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12462604.png)
![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B12462610.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12462620.png)
![N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide](/img/structure/B12462623.png)
![4-Oxo-4-({4-[(1,3-thiazol-2-ylcarbonyl)amino]phenyl}amino)butanoic acid](/img/structure/B12462630.png)
![N-{2,2,2-trichloro-1-[({4-[(Z)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}furan-2-carboxamide](/img/structure/B12462638.png)
